molecular formula C16H15N3 B5457095 4-methyl-N-(2-methylphenyl)phthalazin-1-amine

4-methyl-N-(2-methylphenyl)phthalazin-1-amine

Cat. No.: B5457095
M. Wt: 249.31 g/mol
InChI Key: VWBHFODMESHHBK-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylphenyl)phthalazin-1-amine is a phthalazine derivative characterized by a methyl group at the 4-position of the phthalazine ring and a 2-methylphenyl substituent on the amine group. The compound’s structure (molecular formula: C₁₆H₁₅N₃, molecular weight: 249.31 g/mol) balances aromaticity and moderate hydrophobicity, making it a candidate for drug discovery .

Properties

IUPAC Name

4-methyl-N-(2-methylphenyl)phthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-11-7-3-6-10-15(11)17-16-14-9-5-4-8-13(14)12(2)18-19-16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBHFODMESHHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-(2-methylphenyl)phthalazin-1-amine involves several steps. One common method includes the reaction of 4-methylphthalazin-1(2H)-one with 2-methylphenylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux for several hours to yield the desired product .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. These methods often use automated systems to ensure consistent quality and purity of the final product .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Phthalazine derivatives, including 4-methyl-N-(2-methylphenyl)phthalazin-1-amine, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study demonstrated that certain phthalazine derivatives showed promising effects against Pseudomonas aeruginosa and Escherichia coli, two common pathogens responsible for infections .

Table 1: Antimicrobial Activity of Phthalazine Derivatives

CompoundGram-negative BacteriaGram-positive BacteriaFungi
This compoundModerate ActivityModerate ActivityModerate Activity
Ampicillin (Standard)High ActivityHigh Activity-
Tetracycline (Standard)High ActivityHigh Activity-

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Antifungal Applications

Recent studies have highlighted the antifungal potential of phthalazine derivatives. For example, compounds similar to this compound have shown efficacy against various pathogenic fungi, including Cryptococcus neoformans and dermatophytes . The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the phthalazine ring enhance antifungal activity.

Biological Screening and Drug Development

Inhibitory Effects on Enzymes
Phthalazine derivatives are also being explored for their ability to inhibit specific enzymes involved in disease processes. For instance, some studies have indicated that phthalazine compounds can inhibit phosphodiesterase (PDE), which plays a role in various cardiovascular diseases . This inhibition could lead to potential therapeutic applications in treating conditions such as hypertension and heart failure.

Case Studies and Research Findings

A notable case study involved the synthesis of various phthalazine derivatives, including this compound, followed by biological evaluations that confirmed their antimicrobial and antifungal properties . The research utilized a variety of testing methods, including disc diffusion assays, to assess the efficacy of these compounds against selected microorganisms.

Case Study Overview: Synthesis and Evaluation

  • Synthesis : The compound was synthesized through a multi-step reaction involving condensation reactions with appropriate nucleophiles.
  • Evaluation : The biological activity was assessed using standard microbiological techniques.
  • Results : The synthesized compound exhibited moderate antimicrobial activity compared to established antibiotics.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents LogP* Notable Properties
4-Methyl-N-(2-methylphenyl)phthalazin-1-amine C₁₆H₁₅N₃ 249.31 2-methylphenyl, 4-methyl ~3.0 Moderate hydrophobicity
N-(4-Chlorophenyl)-4-methylphthalazin-1-amine C₁₅H₁₂ClN₃ 269.73 4-chlorophenyl, 4-methyl ~3.2 Increased polarity
6-[4-(2-Methylphenyl)piperazin-1-yl]phthalazin-1-amine C₂₀H₂₁N₅ 331.42 Piperazine, 2-methylphenyl ~2.8 Enhanced solubility
4-Methyl-N-(3-methylbutyl)phthalazin-1-amine C₁₃H₁₉N₃ 217.31 3-methylbutyl ~3.5 High membrane permeability
4-Methyl-N-{(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl}-7-(piperazin-1-yl)phthalazin-1-amine C₂₃H₂₆F₃N₅ 429.48 Trifluoromethyl, piperazine ~4.1 High metabolic stability

*LogP values estimated using fragment-based methods.

Biological Activity

4-Methyl-N-(2-methylphenyl)phthalazin-1-amine is a phthalazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for further research in pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N2_{2}, with a molecular weight of approximately 212.25 g/mol. The compound features a phthalazine ring system, which is known for its ability to interact with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the potential of phthalazine derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can inhibit topoisomerases, enzymes crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .

A study evaluating a series of phthalazine derivatives reported that certain modifications enhance cytotoxicity against various cancer cell lines. The mechanism is believed to involve the disruption of DNA synthesis and repair processes, thereby inducing programmed cell death .

Antimicrobial Activity

Phthalazine derivatives have also shown promise as antimicrobial agents. The structural characteristics of this compound may contribute to its effectiveness against bacterial strains. A comparative analysis of similar compounds demonstrated significant antibacterial activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in the fight against antibiotic resistance .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases.
  • Protein Interaction : The compound may interfere with protein-protein interactions critical for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that phthalazine derivatives can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Anticancer Screening : A study conducted on various phthalazine derivatives indicated that those with electron-donating groups displayed enhanced anticancer properties due to increased affinity for topoisomerase enzymes. This was evidenced by reduced viability in treated cancer cell lines compared to controls .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant inhibition against Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Comparative Analysis

CompoundStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureModerate (inhibits topoisomerases)Effective against Pseudomonas aeruginosa
Related Phthalazine DerivativeStructureHigh (potent against multiple cancer lines)Limited

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